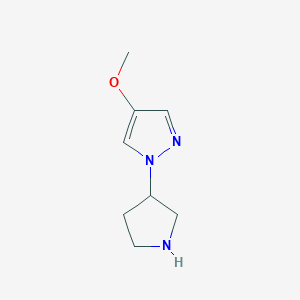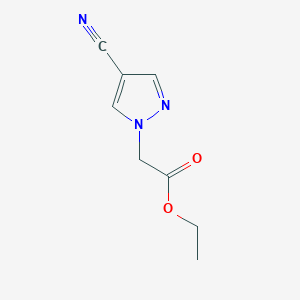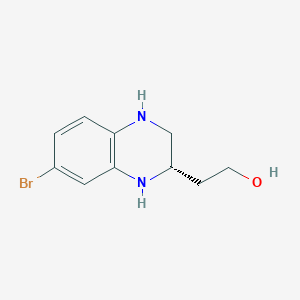
(S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol is unique and contributes to its versatility in scientific research. The compound has a molecular formula of C10H13BrN2O .
Physical And Chemical Properties Analysis
(S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol has a molecular formula of C10H13BrN2O . More detailed physical and chemical properties are not provided in the available resources.
Scientific Research Applications
Cyclisation Studies : A study by Taylor (1968) examined the cyclisation of related compounds, offering insights into chemical reactions that are potentially relevant to understanding the behavior of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol in certain conditions (Taylor, 1968).
Copper(I) Halide Polymers : Research by Willett, Jeitler, and Twamley (2001) explored the reaction of similar compounds with copper(II) halides, leading to the formation of various copper(I) compounds. This study may provide a framework for understanding the interactions of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol with metal ions (Willett, Jeitler, & Twamley, 2001).
Bio-Catalytic Asymmetric Synthesis : Taşdemir, Kalay, Dertli, and Şahin (2020) conducted a study on the bio-catalytic asymmetric synthesis of related β-adrenergic receptor blocker precursors, demonstrating the potential of biocatalysts in synthesizing similar compounds (Taşdemir, Kalay, Dertli, & Şahin, 2020).
Ring-Cyclized Products : Quessy, Williams, and Baddeley (1978) investigated the Delepine reaction and its products, which might offer a parallel to the chemical behavior of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol (Quessy, Williams, & Baddeley, 1978).
Three-Component Reactions : A study by Ye, Gao, and Wu (2010) described a three-component reaction involving similar compounds, yielding halo-isoquinolin-1-yl ethanol derivatives, which might be related to the synthesis pathways of (S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol (Ye, Gao, & Wu, 2010).
Bromophenols Study : Research by Ma, Zhao, Wang, Li, Yang, Shi, Fan, and He (2007) on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from red algae could provide insights into the natural occurrence and synthesis of related brominated compounds (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
properties
IUPAC Name |
2-[(2S)-7-bromo-1,2,3,4-tetrahydroquinoxalin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-1-2-9-10(5-7)13-8(3-4-14)6-12-9/h1-2,5,8,12-14H,3-4,6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMCNJEEUJYMM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)C=CC(=C2)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=C(N1)C=CC(=C2)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



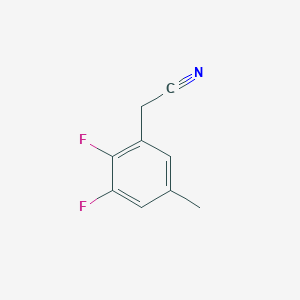

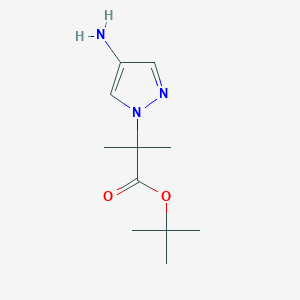
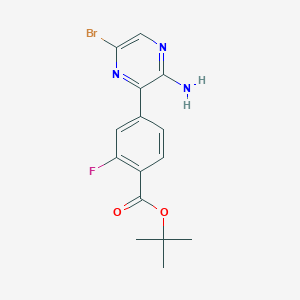
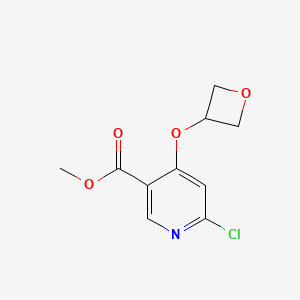
![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)
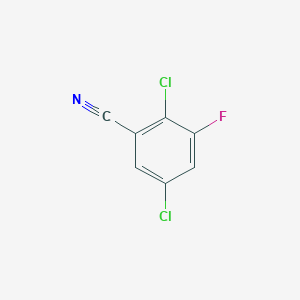
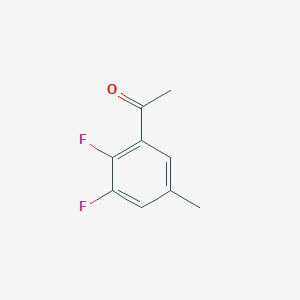
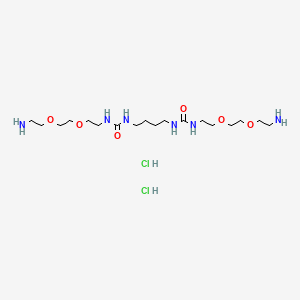
![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
